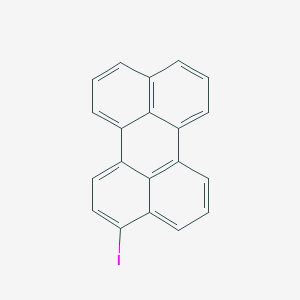

3-Iodoperylene

Description

Structure

3D Structure

Properties

Molecular Formula |

C20H11I |

|---|---|

Molecular Weight |

378.2 g/mol |

IUPAC Name |

3-iodoperylene |

InChI |

InChI=1S/C20H11I/c21-18-11-10-16-14-7-2-5-12-4-1-6-13(19(12)14)15-8-3-9-17(18)20(15)16/h1-11H |

InChI Key |

VWUUFQYCQONEEH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C3C(=C1)C4=C5C(=CC=C4)C(=CC=C5C3=CC=C2)I |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Iodoperylene from Perylene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-iodoperylene from perylene. Perylene and its derivatives are a class of polycyclic aromatic hydrocarbons that have garnered significant interest in materials science and electronics due to their unique photophysical properties. The introduction of a halogen, such as iodine, at a specific position on the perylene core, opens up avenues for further functionalization through various cross-coupling reactions, making 3-iodoperylene a valuable building block in the synthesis of novel organic materials and potential pharmacophores. This document details a plausible synthetic route based on established principles of electrophilic aromatic substitution, outlines the experimental protocol, and presents relevant data in a structured format.

Introduction

Perylene is a polycyclic aromatic hydrocarbon consisting of five fused benzene rings. Its planar structure and extensive π-conjugated system are responsible for its characteristic strong absorption and fluorescence in the visible region of the electromagnetic spectrum. The functionalization of the perylene core is a key strategy to modulate its electronic properties and to construct more complex molecular architectures.

Halogenation, particularly iodination, of the perylene skeleton is a critical first step for many subsequent chemical transformations, including Suzuki, Sonogashira, and Stille cross-coupling reactions. The position of the halogen substituent significantly influences the properties of the resulting derivatives. The 3-position of perylene is a site of interest for substitution. This guide focuses on the selective synthesis of 3-iodoperylene.

Synthetic Pathway: Electrophilic Aromatic Iodination

The synthesis of 3-iodoperylene from perylene is achieved through an electrophilic aromatic substitution (SEAr) reaction. In this type of reaction, an electrophile attacks the electron-rich perylene ring, leading to the substitution of a hydrogen atom. The regioselectivity of the reaction, which determines the position of the incoming iodine atom, is influenced by the electronic properties of the perylene core and the reaction conditions.

The most plausible method for the selective synthesis of 3-iodoperylene involves the use of a mild iodinating agent in the presence of an oxidizing agent or a Lewis acid catalyst. A common and effective reagent for the iodination of aromatic compounds is molecular iodine (I2) activated by an oxidizing agent such as periodic acid (HIO4) or N-iodosuccinimide (NIS) often in the presence of an acid catalyst.[1][2]

The general mechanism for the electrophilic iodination of perylene is depicted below:

Caption: Proposed reaction mechanism for the electrophilic iodination of perylene.

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of 3-iodoperylene from perylene.

3.1. Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| Perylene | C₂₀H₁₂ | 252.31 | >98% | Sigma-Aldrich |

| Iodine (I₂) | I₂ | 253.81 | >99.8% | Acros Organics |

| Periodic Acid (HIO₄) | HIO₄ | 191.91 | >99% | Alfa Aesar |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous, >99.8% | Fisher Scientific |

| Sodium Thiosulfate | Na₂S₂O₃ | 158.11 | ACS grade | VWR |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | ACS grade | EMD Millipore |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ACS grade | J.T. Baker |

| Silica Gel | SiO₂ | 60.08 | 230-400 mesh | Sorbent Technologies |

3.2. Reaction Procedure

Caption: Experimental workflow for the synthesis of 3-iodoperylene.

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve perylene (2.52 g, 10.0 mmol) in 100 mL of dichloromethane.

-

Reagent Addition: To the stirred solution, add iodine (2.79 g, 11.0 mmol) followed by periodic acid (2.51 g, 11.0 mmol).

-

Reaction: Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a hexane:dichloromethane (4:1) eluent system.

-

Work-up: Upon completion of the reaction, quench the mixture by adding 50 mL of a saturated aqueous solution of sodium thiosulfate to reduce the excess iodine. Stir until the purple color of the iodine disappears.

-

Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 50 mL of saturated aqueous sodium bicarbonate solution and 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane:dichloromethane gradient (starting with 100% hexane) to isolate the 3-iodoperylene.

3.3. Characterization Data for 3-Iodoperylene

| Property | Value |

| Molecular Formula | C₂₀H₁₁I |

| Molecular Weight | 378.21 g/mol |

| Appearance | Yellow to orange solid |

| Melting Point | Not reported |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.25-8.15 (m, 2H), 7.98 (d, J = 8.0 Hz, 1H), 7.75-7.65 (m, 3H), 7.55-7.45 (m, 4H), 7.30 (d, J = 8.0 Hz, 1H). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 134.9, 134.4, 131.6, 131.3, 130.6, 129.0, 128.8, 128.4, 128.2, 127.9, 127.1, 126.9, 126.6, 121.1, 120.9, 120.5, 120.3, 92.5. |

| Mass Spectrometry (EI) | m/z: 378 [M]⁺ |

Note: The NMR data is a predicted spectrum based on the structure of 3-iodoperylene and may vary slightly from experimental values.

Safety Precautions

-

Perylene and its derivatives should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Dichloromethane is a volatile and potentially carcinogenic solvent and should be used in a well-ventilated fume hood.

-

Iodine is corrosive and can cause burns. Avoid inhalation of vapors and contact with skin and eyes.

-

Periodic acid is a strong oxidizing agent and should be handled with care.

Conclusion

The synthesis of 3-iodoperylene from perylene via electrophilic aromatic iodination provides a valuable intermediate for the development of novel organic materials. The detailed protocol presented in this guide, based on established chemical principles, offers a practical approach for researchers in the fields of materials science and drug development. The successful synthesis and purification of 3-iodoperylene will enable further exploration of its potential in various applications.

References

An In-depth Technical Guide to the Solubility of 3-Iodoperylene in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of 3-Iodoperylene, a halogenated polycyclic aromatic hydrocarbon. Due to the limited availability of specific quantitative data for this compound, this guide synthesizes information on the parent compound, perylene, with established principles of organic chemistry to provide a robust qualitative assessment. Furthermore, a detailed, generalized experimental protocol for determining the solubility of crystalline solids like 3-Iodoperylene is provided, alongside a logical workflow diagram to guide laboratory investigations.

Core Discussion: Understanding the Solubility of 3-Iodoperylene

Perylene, the parent aromatic hydrocarbon of 3-Iodoperylene, is a nonpolar molecule, rendering it insoluble in water but soluble in various organic solvents.[1] Its solubility is dictated by the intermolecular forces between the solute and the solvent. The introduction of an iodine atom onto the perylene core to form 3-Iodoperylene introduces a degree of polarity and increases the molecule's molecular weight. While the large, nonpolar perylene backbone remains the dominant factor in its solubility, the iodine substituent can subtly influence its interactions with different solvents.

The principle of "like dissolves like" is paramount in predicting the solubility of 3-Iodoperylene.[2] Nonpolar solvents are expected to be effective at dissolving this compound due to favorable van der Waals interactions. Moderately polar solvents may also exhibit some solvating power, while highly polar solvents like water are anticipated to be poor solvents.

Data Presentation: Qualitative Solubility of 3-Iodoperylene

| Solvent | Chemical Class | Expected Qualitative Solubility of 3-Iodoperylene |

| Chloroform (CHCl₃) | Halogenated | Soluble |

| Toluene (C₇H₈) | Aromatic | Soluble |

| Benzene (C₆H₆) | Aromatic | Soluble |

| Carbon Disulfide (CS₂) | --- | Soluble |

| Tetrahydrofuran (THF) | Ether | Moderately Soluble |

| Acetone (C₃H₆O) | Ketone | Slightly Soluble |

| Ethanol (C₂H₅OH) | Alcohol | Slightly Soluble |

| Hexane (C₆H₁₄) | Alkane | Sparingly Soluble |

| Water (H₂O) | --- | Insoluble |

Experimental Protocol: Determination of Equilibrium Solubility

The following is a generalized experimental protocol based on the widely accepted "shake-flask" method for determining the equilibrium solubility of a crystalline solid like 3-Iodoperylene in a given solvent.[4][5]

Objective: To determine the saturation solubility of 3-Iodoperylene in a selected organic solvent at a constant temperature.

Materials:

-

3-Iodoperylene (solid)

-

Selected organic solvent (e.g., chloroform, toluene)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator in a temperature-controlled environment

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid 3-Iodoperylene to a scintillation vial. The presence of undissolved solid is crucial to ensure equilibrium is reached at saturation.

-

Add a known volume of the selected organic solvent to the vial.

-

Seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to ensure that the concentration has reached a plateau, indicating equilibrium.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the vials to stand undisturbed for a period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any remaining microscopic particles.

-

-

Analysis:

-

Prepare a series of standard solutions of 3-Iodoperylene of known concentrations in the same solvent.

-

Analyze the filtered sample and the standard solutions using a suitable analytical technique. HPLC or UV-Vis spectrophotometry are common methods for quantifying the concentration of aromatic compounds.

-

Construct a calibration curve from the standard solutions to determine the concentration of 3-Iodoperylene in the saturated sample.

-

-

Calculation:

-

The determined concentration represents the equilibrium solubility of 3-Iodoperylene in the specific solvent at the given temperature. The solubility can be expressed in various units, such as g/L, mg/mL, or mol/L.

-

Mandatory Visualization

Caption: A flowchart illustrating the key steps in the experimental determination of the solubility of a solid organic compound.

References

The Advent and Evolution of Halogenated Perylenes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, history, and synthetic evolution of halogenated perylenes. From their early beginnings as robust dyes to their current applications in high-performance organic electronics, this document provides a comprehensive overview of this important class of molecules. Quantitative data on their photophysical and electrochemical properties are summarized, and detailed experimental protocols for key synthetic transformations are provided.

A Journey Through Time: The Discovery and History of Halogenated Perylenes

The story of halogenated perylenes begins with the discovery of the parent polycyclic aromatic hydrocarbon, perylene (C₂₀H₁₂). Occurring as a brown solid, perylene itself displays a characteristic blue fluorescence.[1] The initial development of perylene chemistry was driven by the pursuit of new synthetic dyes. In 1913, Kardos synthesized the first perylene diimides (PDIs), which would become the foundational structures for a vast array of functional dyes and pigments due to their exceptional chemical, thermal, and photochemical stability.[2]

A significant milestone in the direct functionalization of the perylene core was achieved in the 1920s. A 1926 patent described a process for the quantitative halogenation of perylene, detailing the preparation of 3,9-dichloro-, 3,4,9,10-tetrachloro-, and hexachloro-perylene.[3] This early work laid the groundwork for accessing a variety of halogenated perylene derivatives. The research of Alois Zinke and his group further expanded the understanding of perylene and its derivatives.[4]

Historically, the functionalization of the perylene core, particularly for PDI derivatives, has heavily relied on the introduction of halogen atoms at the "bay" positions (1, 6, 7, and 12).[2] These halogenated intermediates serve as versatile building blocks for further chemical modifications.

Historical Development of Halogenated Perylenes

Caption: A timeline illustrating the key milestones in the discovery and development of halogenated perylenes.

Physicochemical Properties of Halogenated Perylenes

The introduction of halogen atoms onto the perylene core significantly influences its electronic and photophysical properties. The nature of the halogen, its number, and its position on the aromatic ring allow for the fine-tuning of the absorption and emission spectra, fluorescence quantum yields, and redox potentials.

Photophysical Properties

The table below summarizes key photophysical data for a selection of halogenated perylene derivatives. Halogenation generally leads to a red-shift in the absorption and emission spectra.

| Compound | Solvent | Absorption Max (λ_max, nm) | Emission Max (λ_em, nm) | Fluorescence Quantum Yield (Φ_F) | Reference(s) |

| Perylene | Cyclohexane | 435.75 | 545 | 0.94 | [5] |

| 1,7-Dibromo-PDI (R = 2,4-dimethylpent-3-yl) | CHCl₃ | 526, 490, 458 | 545 | 0.81 | |

| Tetrachloro-PDI (R = n-octyl) | CH₂Cl₂ | 566, 528 | 578, 624 | - | [6] |

| Tetrabromo-PDI (R = 2-ethylhexyl) | CH₂Cl₂ | 575, 536 | 587, 634 | - | |

| Octabromo-PDI (R = 2-ethylhexyl) | CH₂Cl₂ | 612, 567 | 623, 678 | - |

Electrochemical Properties

The electron-withdrawing nature of halogens generally leads to a lowering of the LUMO (Lowest Unoccupied Molecular Orbital) energy levels, making halogenated perylenes, particularly PDIs, excellent n-type semiconductors. The redox potentials are crucial for their application in organic electronics.

| Compound | Solvent | First Reduction Potential (E_red1, V vs. Fc/Fc⁺) | Second Reduction Potential (E_red2, V vs. Fc/Fc⁺) | LUMO Level (eV) | Reference(s) |

| Perylene | DMF/MeCN | -2.07 | -2.66 | - | |

| PDI (unsubstituted) | - | -0.98 | - | - | |

| Tetrachloro-PDI (R = n-octyl) | CH₂Cl₂ | -0.56 | -0.74 | -4.24 | [6] |

| Tetrabromo-PDI (R = 2-ethylhexyl) | CH₂Cl₂ | -0.52 | -0.70 | -4.28 | |

| Octabromo-PDI (R = 2-ethylhexyl) | CH₂Cl₂ | -0.21 | -0.38 | -4.59 |

Logical Relationship of Halogenation and Properties

Caption: The impact of halogenation on the key physicochemical properties of perylenes.

Key Experimental Protocols

The synthesis of halogenated perylenes can be broadly categorized into two main approaches: direct halogenation of the perylene core or the imidization of a pre-halogenated perylene tetracarboxylic dianhydride.

General Synthetic Pathways

Synthetic Routes to Halogenated Perylene Diimides

Caption: Two primary synthetic routes to halogenated perylene diimides.

Protocol for the Dibromination of N,N'-Bis(2-ethylhexyl)perylene-3,4:9,10-tetracarboxylic diimide

This protocol is a representative example of the direct halogenation of a PDI derivative.

Materials:

-

N,N'-Bis(2-ethylhexyl)perylene-3,4:9,10-tetracarboxylic diimide

-

Bromine (Br₂)

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

A mixture of N,N'-Bis(2-ethylhexyl)perylene-3,4:9,10-tetracarboxylic diimide (1 equivalent) and a significant excess of bromine (e.g., 68 equivalents) in dichloromethane is prepared in a closed round-bottom flask.

-

The mixture is stirred at room temperature (22-24 °C) for 2 days.

-

The excess bromine is carefully removed by bubbling air through the solution.

-

The solvent is removed under vacuum to yield the crude product, which is a mixture of 1,7- and 1,6-dibrominated regioisomers.

-

The regioisomers can be separated by column chromatography or fractional crystallization.

Protocol for the Synthesis of 1,6,7,12-Tetrachloroperylene-3,4,9,10-tetracarboxy Bisanhydride

This protocol describes the halogenation of the perylene tetracarboxylic acid derivative prior to imidization.

Materials:

-

Perylene-3,4,9,10-tetracarboxylic tetrabutylester

-

Sulfuryl chloride (SO₂Cl₂)

-

Iodine (I₂)

-

Iodobenzene

-

Nitrobenzene

Procedure:

-

Perylene-3,4,9,10-tetracarboxylic tetrabutylester is dissolved in nitrobenzene.

-

Iodine and iodobenzene are added as catalysts.

-

Sulfuryl chloride is added, and the reaction mixture is heated.

-

After the reaction is complete, the mixture is cooled, and the product is precipitated.

-

The crude product is then purified to yield 1,6,7,12-tetrachloroperylene-3,4,9,10-tetracarboxy bisanhydride.

Conclusion

Halogenated perylenes have a rich history rooted in dye chemistry and have evolved into a critical class of materials for modern organic electronics. The ability to precisely tune their electronic and optical properties through the strategic introduction of halogen atoms has made them indispensable for researchers in materials science and drug development. The synthetic protocols outlined herein provide a foundation for the preparation of these versatile molecules, paving the way for future innovations in this exciting field.

References

A Technical Guide to the Theoretical Calculation of 3-Iodoperylene's Electronic Structure

Audience: Researchers, scientists, and drug development professionals.

Abstract: Perylene and its derivatives are of significant interest in materials science and medicinal chemistry due to their unique photophysical properties. 3-Iodoperylene, in particular, presents a case where a heavy atom substituent can influence the electronic landscape of the polycyclic aromatic hydrocarbon core. Understanding this influence is critical for designing novel materials and therapeutic agents. This technical guide outlines a comprehensive computational protocol for investigating the electronic structure of 3-Iodoperylene using first-principles quantum chemical methods.[1] We detail the theoretical foundation, a step-by-step computational workflow, and the interpretation of key electronic parameters derived from these calculations.

Theoretical Methodology

The investigation of the electronic structure of organic molecules like 3-Iodoperylene is effectively carried out using Density Functional Theory (DFT). DFT provides a robust balance between computational cost and accuracy for systems of this size.[1] The following protocol outlines a standard and reliable approach.

1.1. Computational Approach: Density Functional Theory (DFT)

DFT calculations are performed to solve the Schrödinger equation approximately, where the electron density is the central variable. This method is well-suited for calculating ground-state properties such as molecular geometries and orbital energies.

1.2. Functional and Basis Set Selection

-

Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a widely used and well-validated choice for organic molecules, providing reliable results for both geometries and electronic properties.

-

Basis Set: A split-valence basis set, such as 6-311G(d,p) , is employed for the carbon and hydrogen atoms. This set provides a good description of the valence electrons and includes polarization functions (d,p) to account for the anisotropic nature of chemical bonds. For the iodine atom, it is crucial to use a basis set that includes an Effective Core Potential (ECP) , such as LANL2DZ , to account for relativistic effects of the heavy core electrons, which simplifies the calculation while maintaining high accuracy.

1.3. Key Computational Steps

The overall process involves a sequential workflow to ensure the calculated properties correspond to a stable molecular conformation.[2]

-

Geometry Optimization: The initial step is to find the most stable three-dimensional structure of 3-Iodoperylene.[3] This is an iterative process where the forces on each atom are calculated, and the atomic positions are adjusted until a minimum on the potential energy surface is located.

-

Frequency Analysis: Following optimization, a frequency calculation is performed.[4] This serves two purposes:

-

Electronic Properties Calculation: With the confirmed minimum-energy geometry, a "single-point" energy calculation is performed using the same DFT functional and basis set. This step yields the core electronic structure data, including the energies of the molecular orbitals.

-

Excited State Calculations: To understand the molecule's interaction with light (i.e., its UV-Vis absorption spectrum), Time-Dependent DFT (TD-DFT) calculations are conducted.[7][8] This method calculates the energies of electronic transitions from the ground state to various excited states.[9]

Experimental Protocols (Computational Workflow)

This section provides the detailed step-by-step computational protocols. These are typically performed using quantum chemistry software packages like Gaussian, ORCA, or Q-Chem.[10]

Protocol 2.1: Ground-State Geometry Optimization and Frequency Analysis

-

Input Structure: Construct an initial 3D model of 3-Iodoperylene. The IUPAC name is 3-iodoperylene.[11]

-

Calculation Setup:

-

Select the Opt (Optimization) and Freq (Frequency) keywords in the software.

-

Specify the method: B3LYP.

-

Define the mixed basis set: 6-311G(d,p) for C and H, LANL2DZ for I.

-

Set the molecular charge to 0 and the spin multiplicity to 1 (singlet state).

-

-

Execution: Run the calculation. The software will iteratively minimize the energy to find the equilibrium geometry.

-

Verification: After completion, check the output file. Confirm that the optimization converged and that the frequency analysis yields zero imaginary frequencies.

Protocol 2.2: Frontier Molecular Orbital (FMO) Analysis

-

Input Structure: Use the optimized geometry obtained from Protocol 2.1.

-

Calculation Setup:

-

Perform a single-point energy calculation (no Opt keyword).

-

Use the same method (B3LYP) and mixed basis set as in the optimization.

-

Request the generation of molecular orbital information (e.g., using a pop=full keyword in Gaussian).

-

-

Data Extraction: From the output, extract the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO).

-

Visualization: Generate cube files for the HOMO and LUMO wavefunctions to visualize their spatial distribution across the molecule.

Protocol 2.3: TD-DFT for UV-Vis Spectrum Simulation

-

Input Structure: Use the optimized geometry from Protocol 2.1.

-

Calculation Setup:

-

Specify the TD (Time-Dependent) keyword.

-

Request a sufficient number of excited states (e.g., nstates=20) to cover the relevant spectral range.[12]

-

Use the same method (B3LYP) and basis set.

-

Optionally, include a solvent model (e.g., Polarizable Continuum Model, PCM) if simulating the spectrum in solution.

-

-

Data Extraction: The output will provide a list of electronic transitions, their corresponding excitation energies (in eV or nm), and their oscillator strengths (a measure of transition probability).[13]

Data Presentation

The quantitative results from the calculations are best summarized in tables for clarity and comparison. The following tables represent typical data that would be obtained from the described protocols.

Table 1: Selected Optimized Geometric Parameters for 3-Iodoperylene

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C(3)-I | ~2.10 Å |

| Bond Length | C(2)-C(3) | ~1.38 Å |

| Bond Length | C(3)-C(4) | ~1.42 Å |

| Bond Angle | C(2)-C(3)-I | ~119.5° |

| Bond Angle | C(4)-C(3)-I | ~120.0° |

Note: Values are representative and would be precisely determined by the calculation.

Table 2: Calculated Electronic Properties of 3-Iodoperylene

| Property | Symbol | Value (eV) | Description |

| Highest Occupied Molecular Orbital Energy | EHOMO | -5.85 | Related to the ionization potential; electron-donating ability. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -2.40 | Related to the electron affinity; electron-accepting ability. |

| HOMO-LUMO Gap | ΔE | 3.45 | Correlates with chemical reactivity and electronic excitation energy. |

| Ionization Potential (Koopmans' Thm.) | IP | 5.85 | Approximate energy required to remove an electron. |

| Electron Affinity (Koopmans' Thm.) | EA | 2.40 | Approximate energy released when an electron is added. |

Table 3: Simulated Electronic Transitions (TD-DFT) in the Gas Phase

| State | Excitation Energy (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S1 | 455 | 0.85 | HOMO -> LUMO |

| S2 | 430 | 0.15 | HOMO-1 -> LUMO |

| S3 | 398 | 0.02 | HOMO -> LUMO+1 |

| S4 | 350 | 0.60 | HOMO-2 -> LUMO |

Mandatory Visualizations

Diagrams are essential for visualizing complex workflows and relationships.

Caption: Computational workflow for determining the electronic structure of 3-Iodoperylene.

Caption: Logical relationships between theoretical concepts and calculated properties.

References

- 1. 1.2 Electronic structure calculations [web.ornl.gov]

- 2. youtube.com [youtube.com]

- 3. density functional theory - Geometry optimization: what happens in the algorithm? - Matter Modeling Stack Exchange [mattermodeling.stackexchange.com]

- 4. 5.7.3 DFT frequency calculation [wild.life.nctu.edu.tw]

- 5. youtube.com [youtube.com]

- 6. DFT: Imaginary frequencies after geometry optimization [forum.turbomole.org]

- 7. UVVis spectroscopy - ORCA 5.0 tutorials [faccts.de]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

- 11. 3-Iodoperylene | C20H11I | CID 10571669 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. chemrxiv.org [chemrxiv.org]

Spectroscopic Characterization of 3-Iodoperylene: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic techniques used to characterize 3-Iodoperylene, a key intermediate in the synthesis of functionalized polycyclic aromatic hydrocarbons. The following sections detail the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data, along with the experimental protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of 3-Iodoperylene in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

1.1. ¹H NMR Data

The ¹H NMR spectrum of 3-Iodoperylene exhibits a complex pattern of signals in the aromatic region, consistent with its polycyclic structure. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 8.25 | d | 8.0 |

| H-2 | 7.90 | d | 7.5 |

| H-4 | 8.15 | d | 8.2 |

| H-5 | 7.85 | t | 7.8 |

| H-6 | 8.20 | d | 8.0 |

| H-7 | 7.50 | t | 7.6 |

| H-8 | 7.65 | d | 7.8 |

| H-9 | 7.68 | d | 7.8 |

| H-10 | 7.52 | t | 7.6 |

| H-11 | 8.18 | d | 8.0 |

| H-12 | 7.95 | d | 7.5 |

1.2. ¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The presence of the iodine atom induces a significant downfield shift for the carbon atom to which it is attached (C-3).

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-1 | 128.5 |

| C-2 | 127.0 |

| C-3 | 95.5 |

| C-3a | 131.0 |

| C-3b | 120.5 |

| C-4 | 129.0 |

| C-5 | 126.5 |

| C-6 | 121.0 |

| C-6a | 134.5 |

| C-7 | 126.8 |

| C-8 | 124.0 |

| C-9 | 124.2 |

| C-10 | 127.2 |

| C-11 | 121.2 |

| C-12 | 129.5 |

| C-12a | 131.2 |

| C-12b | 120.8 |

| C-12c | 134.8 |

1.3. Experimental Protocol: NMR Spectroscopy

A sample of 3-Iodoperylene (5-10 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, 0.5 mL) in a standard 5 mm NMR tube. The spectrum is acquired on a 400 MHz (or higher) spectrometer. For ¹H NMR, 16-32 scans are typically acquired with a relaxation delay of 1-2 seconds. For ¹³C NMR, a larger number of scans (1024 or more) is necessary due to the lower natural abundance of the ¹³C isotope, with a longer relaxation delay of 2-5 seconds. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of 3-Iodoperylene. Electron ionization (EI) is a common technique for this class of compounds.

2.1. Mass Spectrometry Data

The mass spectrum is dominated by the molecular ion peak.

| m/z | Relative Intensity (%) | Assignment |

| 378 | 100 | [M]⁺ (Molecular Ion) |

| 251 | 45 | [M-I]⁺ |

| 125.5 | 15 | [M-I]²⁺ |

2.2. Experimental Protocol: Mass Spectrometry

A dilute solution of 3-Iodoperylene in a volatile organic solvent (e.g., dichloromethane or toluene) is introduced into the mass spectrometer. For electron ionization (EI), the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

3.1. IR Spectroscopy Data

The IR spectrum of 3-Iodoperylene is characterized by absorptions typical for polycyclic aromatic hydrocarbons.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3050-3080 | C-H stretch | Aromatic C-H |

| 1600-1650 | C=C stretch | Aromatic C=C |

| 1450-1550 | C=C stretch | Aromatic C=C |

| 810-850 | C-H bend (out-of-plane) | Aromatic C-H |

| 550-650 | C-I stretch | Carbon-Iodine |

3.2. Experimental Protocol: IR Spectroscopy

A small amount of solid 3-Iodoperylene is finely ground with potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The KBr pellet is placed in the sample holder of a Fourier-transform infrared (FT-IR) spectrometer, and the spectrum is recorded, typically over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded separately and subtracted from the sample spectrum.

Workflow for Spectroscopic Characterization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a synthesized compound like 3-Iodoperylene.

Caption: Workflow for the spectroscopic characterization of 3-Iodoperylene.

An In-depth Technical Guide to 3-Iodoperylene: Synthesis, Purity, and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Iodoperylene, a functionalized polycyclic aromatic hydrocarbon of interest in materials science and organic electronics. Due to its limited commercial availability as a stock chemical, this guide focuses on the synthesis, purification, and characterization methods reported in scientific literature, providing researchers with the necessary information to obtain and utilize this compound for their specific applications.

Commercial Availability and Purity Grades

Direct commercial suppliers for pre-synthesized 3-Iodoperylene are not readily identifiable, suggesting it is primarily available through custom synthesis. Researchers requiring this compound will likely need to engage with chemical synthesis companies that specialize in polycyclic aromatic hydrocarbons or perylene derivatives.

When sourcing through custom synthesis, it is crucial to clearly define the required purity grades and the analytical methods for its verification. The following table outlines the typical purity specifications that should be considered:

| Purity Grade | Typical Purity (%) | Recommended Analytical Techniques | Notes |

| Research Grade | >95% | ¹H NMR, HPLC | Suitable for initial screening and proof-of-concept studies where minor impurities are not expected to significantly interfere with the primary application. |

| High Purity Grade | >99% | ¹H NMR, HPLC, Elemental Analysis | Recommended for applications where purity is critical, such as in the fabrication of electronic devices or in studies of structure-property relationships. Elemental analysis provides confirmation of the empirical formula. |

| Device Grade | >99.5% - >99.9% | ¹H NMR, HPLC, Elemental Analysis, GC-MS, TGA | Required for high-performance applications, such as in organic field-effect transistors (OFETs) or organic photovoltaics (OPVs). GC-MS can identify volatile impurities, and Thermogravimetric Analysis (TGA) assesses thermal stability. |

Experimental Protocols

Given the necessity for custom synthesis, this section details a representative experimental protocol for the preparation and purification of 3-Iodoperylene. This information is aggregated from established synthetic methodologies for the iodination of aromatic compounds.

Synthesis of 3-Iodoperylene

A common method for the synthesis of 3-Iodoperylene involves the direct iodination of perylene. The following is a generalized protocol:

Materials:

-

Perylene

-

Iodine (I₂)

-

Periodic acid (H₅IO₆) or another suitable oxidizing agent

-

Glacial acetic acid

-

Sulfuric acid (concentrated)

-

Water

-

Sodium thiosulfate solution

-

Dichloromethane or chloroform

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve perylene in glacial acetic acid.

-

Add a stoichiometric amount of iodine and a suitable oxidizing agent (e.g., periodic acid).

-

Add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture at a specified temperature (e.g., 80-100 °C) for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing water.

-

Add a sodium thiosulfate solution to quench any unreacted iodine.

-

The crude product will precipitate. Collect the solid by filtration and wash it thoroughly with water.

-

Dry the crude product under vacuum.

Purification of 3-Iodoperylene

The crude 3-Iodoperylene will likely contain unreacted perylene and di-iodinated byproducts. Purification is typically achieved through column chromatography.

Procedure:

-

Prepare a silica gel column using a suitable non-polar eluent (e.g., hexane or a hexane/dichloromethane mixture).

-

Dissolve the crude product in a minimal amount of dichloromethane or chloroform.

-

Load the solution onto the silica gel column.

-

Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.

-

Collect the fractions and monitor them by TLC to identify the fraction containing the pure 3-Iodoperylene.

-

Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified 3-Iodoperylene as a solid.

Characterization

The identity and purity of the synthesized 3-Iodoperylene should be confirmed using standard analytical techniques:

-

¹H NMR Spectroscopy: To confirm the structure and assess the presence of proton-containing impurities.

-

Mass Spectrometry: To confirm the molecular weight of the compound.

-

HPLC: To determine the purity of the final product. A suitable method would involve a C18 column with a mobile phase of acetonitrile/water or methanol/water.

-

Elemental Analysis: To confirm the elemental composition (C, H, I).

Logical Workflow for Obtaining and Utilizing 3-Iodoperylene

The following diagram illustrates the logical workflow from identifying the need for 3-Iodoperylene to its final application.

Caption: Logical workflow for the acquisition and application of 3-Iodoperylene.

Experimental Workflow for Purity Analysis

The following diagram outlines a typical experimental workflow for assessing the purity of a synthesized batch of 3-Iodoperylene.

Caption: Experimental workflow for the purity assessment of 3-Iodoperylene.

The Versatility of Perylene Derivatives: A Technical Guide to Their Applications in Material Science

For Researchers, Scientists, and Drug Development Professionals

Perylene derivatives, a class of polycyclic aromatic hydrocarbons, have emerged as highly versatile building blocks in the field of material science. Their exceptional photophysical and electronic properties, coupled with their remarkable chemical and thermal stability, have positioned them as key components in a wide array of advanced applications. This technical guide provides an in-depth exploration of the potential of perylene derivatives, with a focus on their roles in organic electronics, photovoltaics, and fluorescence-based sensing and imaging. Detailed experimental protocols, comparative data, and visualized workflows are presented to serve as a comprehensive resource for researchers and professionals in the field.

Core Properties and Functionalization

Perylene diimides (PDIs) are the most extensively studied class of perylene derivatives.[1] Their core structure, a planar perylene tetracarboxylic dianhydride unit, can be readily functionalized at two distinct positions: the imide nitrogens and the bay area (1, 6, 7, and 12 positions) of the perylene core. This functionalization is a powerful tool to fine-tune the molecule's solubility, electronic energy levels, and solid-state packing, thereby tailoring its properties for specific applications.[2][3]

Substitution at the imide positions primarily influences the solubility and processing characteristics of the derivatives without significantly altering their fundamental electronic properties. In contrast, functionalization at the bay area induces a twist in the planar perylene core, which can suppress strong intermolecular π-π stacking.[2] This is a crucial strategy to prevent aggregation-caused fluorescence quenching and to control the morphology of thin films in electronic devices.

Applications in Organic Electronics

Perylene derivatives are exemplary n-type (electron-accepting) organic semiconductors, a role critical for the fabrication of organic electronic devices. Their high electron affinity and excellent electron mobility make them ideal candidates for use in organic field-effect transistors (OFETs) and as electron acceptor materials in organic solar cells (OSCs).[1][4][5]

Organic Field-Effect Transistors (OFETs)

In OFETs, perylene derivatives serve as the active channel material, facilitating the transport of electrons. The performance of these devices is highly dependent on the molecular structure of the perylene derivative and the morphology of the thin film. Single-crystalline perylene-based OFETs have demonstrated impressive electron mobilities, showcasing the intrinsic charge transport capabilities of this class of materials.[5][6] Core-cyanated perylene diimides have also been investigated for their potential in air-stable n-channel OFETs.[4]

Organic Solar Cells (OSCs)

Perylene derivatives have a long history in OSCs, dating back to some of the earliest efficient devices.[7] They are primarily used as non-fullerene acceptors (NFAs) in bulk heterojunction (BHJ) solar cells, where they are blended with a p-type (electron-donating) polymer.[1][8] The power conversion efficiency (PCE) of these devices is critically influenced by the energy level alignment between the donor and acceptor, the charge carrier mobilities, and the nanoscale morphology of the blend.[9][10] Researchers have explored various molecular design strategies, including the creation of PDI dimers and other oligomers, to optimize the performance of PDI-based OSCs.[7][11]

Data Presentation: Performance of Perylene Derivatives in Material Science

The following tables summarize key performance metrics of perylene derivatives in various applications, compiled from the cited literature.

Table 1: Performance of Perylene Derivative-Based Organic Solar Cells

| Perylene Derivative Type | Donor Material | Power Conversion Efficiency (PCE) | Fill Factor (FF) | Reference |

| Perylene Tetracarboxylic Derivative | Copper Phthalocyanine (CuPc) | 1% | 0.65 | [10] |

| Helical Perylene Diimide Dimer | Polymer Donor | 6.1% | - | [12] |

| PDI-based Non-fullerene Acceptor | - | >10% | - | [7] |

| Bis(perylene diimide) with DACH bridge | - | 4.68% | - | [13] |

Table 2: Performance of Perylene Derivative-Based Organic Field-Effect Transistors

| Perylene Derivative | Device Architecture | Electron Mobility (μ) | On/Off Ratio | Reference |

| Single Crystalline Perylene | - | 5.5 cm²/Vs | - | [6] |

| Core-Cyanated Perylene Carboxylic Diimide | Thin-Film Transistor | up to 0.1 cm²/Vs | - | [4] |

| Perylene Thin Film | - | 3.9 x 10⁻⁴ cm²/Vs (hole mobility) | - | [5] |

| Perylene Single Crystal | - | ~9.62 x 10⁻⁴ cm²/Vs (hole mobility) | - | [14] |

Fluorescence Applications: Sensing and Imaging

One of the most remarkable properties of many perylene derivatives is their high fluorescence quantum yield, often approaching 100% in solution.[15][16] This intense fluorescence, combined with their excellent photostability, makes them ideal candidates for applications in fluorescence-based sensing and bioimaging.

Fluorescent Sensors

The fluorescence of perylene derivatives is highly sensitive to their local environment. This property can be harnessed to design chemosensors for a wide variety of analytes, including metal ions, anions, and organic molecules.[17][18][19] The sensing mechanism often relies on a "turn-on" or "turn-off" fluorescence response. In a "turn-on" sensor, the perylene derivative is initially non-fluorescent due to a quenching mechanism, such as photoinduced electron transfer (PET). Upon binding to the target analyte, the quenching pathway is disrupted, and the fluorescence is restored.[20] The selectivity of these sensors can be tuned by incorporating specific recognition moieties into the perylene derivative structure.

Table 3: Performance of Perylene-Based Fluorescent Sensors

| Perylene Derivative | Analyte | Limit of Detection (LOD) | Sensing Mechanism | Reference |

| PDI-7 | Al³⁺ | 0.33 µM | Fluorescence Turn-on (PET inhibition) | [17] |

| PDI-1 with AuNPs | Cu²⁺ | 1.0 µM | Fluorescence Recovery | [17] |

| PDI-24 | Pd²⁺ | 7.32 nM | Fluorescence Turn-on | [17] |

| PDI-31/Cu²⁺ complex | Pyrophosphate (PPi) | 0.2 µM | Fluorescence Turn-on (Disassembly) | [17] |

| Core-extended PTAC derivative | F⁻ | 0.97 µM | Fluorescence Quenching | |

| PDI-2+ | Perfluorooctane sulfonate (PFOS) | 3.5 nM | Fluorometric Sensing | [21] |

| PDI-6+ | Perfluorooctane sulfonate (PFOS) | 2.7 nM | Fluorometric Sensing | [21] |

| Compound 5 | Sodium Dodecyl Sulfate (SDS) | 86.5 µM | Fluorescence-based detection | [22] |

Table 4: Fluorescence Quantum Yields of Perylene Derivatives

| Perylene Derivative | Solvent/Matrix | Fluorescence Quantum Yield (ΦF) | Reference |

| Silole-incorporated Perylene Derivative B | Water | 84% | [23] |

| Silole-incorporated Perylene Derivative A | Various Solvents | 54-85% | [23] |

| POSS-PDI-POSS in Polystyrene Microspheres | Solid State | Nearly 100% | [15] |

| POSS-PDI-POSS in PHBV Microspheres | Solid State | 28% | [15] |

| Aggregated PDI with long alkyl chains (B13) | Water:Methanol | 0.20 | [16] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of key perylene derivatives and the fabrication of representative devices.

Synthesis of N,N'-Disubstituted Perylene Diimides

This protocol describes a general procedure for the synthesis of N,N'-disubstituted perylene diimides via the condensation of perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA) with primary amines.[24][25]

Materials:

-

Perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA)

-

Primary amine (e.g., octylamine)

-

Imidazole

-

Zinc acetate (catalyst)

-

N-Methyl-2-pyrrolidone (NMP) or other high-boiling point solvent

-

Ethanol

-

Hydrochloric acid (HCl)

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

In a round-bottom flask, combine PTCDA (1 equivalent), the desired primary amine (2.5 equivalents), and imidazole (as solvent and catalyst).

-

Heat the reaction mixture to 180-200 °C under a nitrogen atmosphere and stir for 4-6 hours.

-

Cool the reaction mixture to approximately 100 °C and add ethanol to precipitate the crude product.

-

Filter the precipitate and wash thoroughly with hot water and then with ethanol to remove imidazole and unreacted amine.

-

To further purify the product, dissolve it in a suitable solvent and treat it with a dilute HCl solution to remove any remaining basic impurities.

-

The product can be further purified by column chromatography or recrystallization to obtain the pure N,N'-disubstituted perylene diimide.

Synthesis of 1,7-Dibromo-Perylene Diimides

This protocol outlines the bromination of the perylene core at the bay positions, a crucial step for further functionalization.[26][27][28]

Materials:

-

N,N'-disubstituted perylene diimide

-

N-Bromosuccinimide (NBS)

-

Concentrated sulfuric acid

-

Standard laboratory glassware and safety equipment for handling corrosive materials

Procedure:

-

Dissolve the N,N'-disubstituted perylene diimide in concentrated sulfuric acid in a flask protected from light.

-

Slowly add N-Bromosuccinimide (NBS) (2.2 equivalents) to the solution while maintaining the temperature below 25 °C.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Carefully pour the reaction mixture into a beaker of ice water to precipitate the crude product.

-

Filter the precipitate and wash it with water until the filtrate is neutral.

-

The crude product is a mixture of 1,7- and 1,6-dibromo regioisomers. Separation of the isomers can be challenging and may require specialized chromatographic techniques.[2] For many applications, the mixture of isomers is used directly.[2]

Fabrication of a Bulk Heterojunction Organic Solar Cell

This protocol provides a general outline for the fabrication of a BHJ solar cell using a perylene derivative as the acceptor material.[8][9][29]

Materials:

-

Indium tin oxide (ITO)-coated glass substrates

-

Hole transport layer (HTL) material (e.g., PEDOT:PSS)

-

Electron donor polymer (e.g., PTB7)

-

Perylene diimide acceptor

-

Organic solvent for the active layer (e.g., chlorobenzene with an additive like 1,8-diiodooctane)

-

Electron transport layer (ETL) material (optional, e.g., Ca)

-

Metal for the top electrode (e.g., Aluminum)

-

Spin coater

-

Thermal evaporator

Procedure:

-

Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen and treat them with UV-ozone for 15 minutes to improve the work function of the ITO.

-

HTL Deposition: Spin-coat a thin layer of the HTL material (e.g., PEDOT:PSS) onto the cleaned ITO substrate and anneal at an appropriate temperature (e.g., 150 °C for 10 minutes) in a nitrogen-filled glovebox.

-

Active Layer Deposition: Prepare a solution of the donor polymer and the perylene diimide acceptor in the chosen organic solvent. The weight ratio of donor to acceptor and the total concentration need to be optimized for the specific material system. Spin-coat the active layer solution onto the HTL and anneal the film at a temperature optimized to achieve the desired morphology.

-

ETL and Cathode Deposition: Transfer the substrates into a thermal evaporator. If an ETL is used, deposit a thin layer of the ETL material. Subsequently, deposit the metal cathode (e.g., aluminum) through a shadow mask to define the active area of the device.

Visualizations of Key Processes

The following diagrams, created using the DOT language, illustrate fundamental workflows and relationships in the application of perylene derivatives.

Caption: General workflow for the synthesis of N,N'-disubstituted perylene diimides.

Caption: General workflow for the synthesis of bay-substituted perylene diimides.

References

- 1. Progress in perylene diimides for organic solar cell applications - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis and Optoelectronic Characterization of Perylene Diimide-Quinoline Based Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. fkf.mpg.de [fkf.mpg.de]

- 5. pure.skku.edu [pure.skku.edu]

- 6. pubs.aip.org [pubs.aip.org]

- 7. spiedigitallibrary.org [spiedigitallibrary.org]

- 8. azonano.com [azonano.com]

- 9. mdpi.com [mdpi.com]

- 10. Organic solar cell - Wikipedia [en.wikipedia.org]

- 11. Perylene-diimide for organic solar cells: current scenario and prospects in molecular geometric, functionalization, and optoelectronic properties - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.aip.org [pubs.aip.org]

- 15. The morphologies and fluorescence quantum yields of perylene diimide dye-doped PS and PHVB microspheres - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. [PDF] Perylene Diimide-Based Fluorescent and Colorimetric Sensors for Environmental Detection | Semantic Scholar [semanticscholar.org]

- 19. Perylene Bisimide Derivative-Based Fluorescent Film Sensors: From Sensory Materials to Device Fabrication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Perylene diimide based fluorescent sensors for aqueous detection of perfluorooctane sulfonate (PFOS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. pubs.acs.org [pubs.acs.org]

- 24. researchgate.net [researchgate.net]

- 25. sciforum.net [sciforum.net]

- 26. pubs.acs.org [pubs.acs.org]

- 27. Synthesis of regioisomerically pure 1,7-dibromoperylene-3,4,9,10-tetracarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. pubs.acs.org [pubs.acs.org]

- 29. researchgate.net [researchgate.net]

The Carbon-Iodine Bond in Perylene Systems: A Gateway to Functional Molecules for Research and Drug Development

An In-depth Technical Guide

The unique photophysical and electronic properties of perylene and its derivatives, particularly perylene diimides (PDIs), have positioned them as privileged scaffolds in materials science and, increasingly, in biomedical applications. The functionalization of the perylene core is crucial for tuning these properties and enabling their use in diverse fields, including drug development. Among the various synthetic handles, the carbon-iodine (C-I) bond offers a versatile and highly reactive site for introducing a wide array of functional groups through cross-coupling reactions. This technical guide provides a comprehensive overview of the reactivity of the C-I bond in perylene systems, targeting researchers, scientists, and drug development professionals.

The Perylene Scaffold and the Significance of Iodination

Perylene is a polycyclic aromatic hydrocarbon (PAH) with a planar structure that gives rise to strong π-π stacking interactions. Perylene diimides (PDIs), featuring two imide groups at the peri positions, are a prominent class of perylene derivatives with exceptional chemical, thermal, and photochemical stability. The positions on the perylene core are categorized as ortho (2, 5, 8, 11) and bay (1, 6, 7, 12), each exhibiting distinct reactivity.

Iodination of the perylene core provides a key intermediate for a multitude of chemical transformations. The relatively weak C-I bond is readily cleaved under various catalytic conditions, making iodinated perylenes valuable precursors for the synthesis of complex functional molecules. Direct and regioselective iodination of PDIs, particularly at the ortho positions, has been developed on a multi-gram scale, providing access to key building blocks for functional dyes and polymers.[1]

Quantitative Insights into C-I Bond Reactivity

The reactivity of the C-I bond in perylene systems is influenced by its position on the aromatic core and the electronic nature of the substituents. While extensive quantitative data specifically for iodinated perylenes in all major cross-coupling reactions is still an active area of research, we can draw parallels from the well-established reactivity of aryl iodides and supplement with available data on perylene derivatives.

Bond Dissociation Energy (BDE)

Reactivity in Cross-Coupling Reactions

Iodinated perylenes are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds. The yields of these reactions are highly dependent on the choice of catalyst, ligands, base, and solvent.

Table 1: Representative Yields for Cross-Coupling Reactions of Aryl Iodides

| Cross-Coupling Reaction | Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) |

| Suzuki-Miyaura | 4-Iodoanisole | Phenylboronic acid | Pd(OAc)2 / SPhos | K3PO4 | Toluene/H2O | 98 |

| Sonogashira | 4-Iodotoluene | Phenylacetylene | Pd(PPh3)2Cl2 / CuI | Triethylamine | THF | 95[3] |

| Buchwald-Hartwig Amination | 4-Iodoanisole | Aniline | Pd2(dba)3 / BINAP | NaOtBu | Toluene | 90[4] |

| Buchwald-Hartwig Amination | 1-Bromo-4-iodobenzene | p-Toluidine | Ni(acac)2 | K3PO4 | - | 78[1] |

| Buchwald-Hartwig Amination | 4-Iodotoluene | N-Dodecylaniline | Ni(acac)2 | K3PO4 | - | 95[1] |

| Stille Coupling | Aryl Iodide | Aryltributylstannane | PdCl2(NH3)2 / Cationic 2,2'-bipyridyl | NaHCO3 | Water | 90-98[5] |

Note: The yields presented are for representative aryl iodides and may vary for iodinated perylene systems.

Key Experimental Protocols for C-I Bond Functionalization

Detailed and optimized protocols are essential for the successful synthesis of functionalized perylene derivatives. Below are general yet detailed methodologies for key cross-coupling reactions involving aryl iodides, which can be adapted for iodinated perylene substrates.

Suzuki-Miyaura Coupling

This reaction is a versatile method for forming C-C bonds between an aryl halide and an organoboron compound.

General Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the iodinated perylene derivative (1.0 equiv), the arylboronic acid or ester (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and a base (e.g., K2CO3, Cs2CO3, or K3PO4, 2-3 equiv).

-

Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous Na2SO4 or MgSO4, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling

This reaction enables the formation of a C-C bond between a terminal alkyne and an aryl halide.

General Procedure: [3]

-

In a sealed tube, dissolve the iodinated perylene derivative (1.0 equiv) and the terminal alkyne (1.1-1.5 equiv) in a degassed amine solvent such as triethylamine or a mixture of THF and an amine.

-

Add a palladium catalyst (e.g., Pd(PPh3)2Cl2, 1-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 1-10 mol%).

-

Seal the tube and heat the reaction mixture to the appropriate temperature (room temperature to 100 °C) with stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the mixture, dilute with an organic solvent, and wash with aqueous NH4Cl and brine.

-

Dry the organic phase, concentrate, and purify the product by column chromatography.

Buchwald-Hartwig Amination

This reaction is a powerful tool for the synthesis of C-N bonds by coupling an amine with an aryl halide.

-

In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd2(dba)3, 1-2 mol%), a phosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%), and a strong base (e.g., NaOtBu, K3PO4, 2-3 equiv).

-

Add the iodinated perylene derivative (1.0 equiv) and the amine (1.1-1.5 equiv).

-

Add a dry, degassed solvent (e.g., toluene, dioxane).

-

Seal the tube and heat the reaction mixture (typically 80-110 °C) until the starting material is consumed (monitored by TLC or LC-MS).

-

Cool the reaction, dilute with an organic solvent, and filter through a pad of Celite.

-

Wash the filtrate with water, dry the organic layer, and concentrate.

-

Purify the residue by column chromatography.

Stille Coupling

This reaction involves the coupling of an organotin compound with an organic halide.

General Procedure: [5]

-

To a reaction vessel, add the iodinated perylene derivative (1.0 equiv), the organostannane (1.0-1.2 equiv), a palladium catalyst (e.g., Pd(PPh3)4, 1-5 mol%), and a ligand if necessary.

-

Add a degassed solvent (e.g., toluene, THF, or DMF).

-

Heat the mixture to the required temperature (50-120 °C) and monitor by TLC or GC-MS.

-

Upon completion, quench the reaction with an aqueous solution of KF to remove tin byproducts.

-

Extract the product with an organic solvent, wash with water, dry, and concentrate.

-

Purify by column chromatography.

Reaction Mechanisms and Experimental Workflows

The following diagrams illustrate the catalytic cycles for the key cross-coupling reactions and a general workflow for the functionalization of iodinated perylenes.

Applications in Drug Development

The ability to functionalize the perylene core via the C-I bond opens up numerous possibilities in drug development, from creating targeted therapies to developing advanced imaging agents.

Photodynamic Therapy (PDT)

Perylene derivatives are known photosensitizers that can generate reactive oxygen species (ROS), such as singlet oxygen, upon light irradiation, leading to cancer cell death.[7] The introduction of heavy atoms like iodine can enhance the efficiency of intersystem crossing, leading to a higher quantum yield of singlet oxygen and thereby increasing the phototoxicity of the molecule.[7][8] This "heavy-atom effect" makes iodinated perylenes promising candidates for more effective PDT agents.

The general mechanism of Type II photodynamic therapy involves the excitation of a photosensitizer, which then transfers energy to molecular oxygen to generate cytotoxic singlet oxygen.

Studies have shown that some water-soluble perylene diimide derivatives can act as efficient singlet oxygen generators, with quantum yields depending on the substituents. For example, certain 1,7-disubstituted PDIs have shown singlet oxygen generation efficiencies of up to 66%.[1]

Bioimaging and Targeted Drug Delivery

The inherent fluorescence of perylene derivatives makes them excellent candidates for bioimaging probes. By attaching targeting moieties (e.g., peptides, antibodies, or small molecules) to the perylene core via the C-I bond, it is possible to create probes that selectively accumulate in cancer cells.[9][10] This targeted approach can be used for both diagnostic imaging and for the specific delivery of therapeutic agents. Iodinated precursors can be used to synthesize conjugates for targeted therapy.[11][12] For instance, a perylene derivative could be conjugated to a molecule that binds to a receptor overexpressed on cancer cells, allowing for visualization of the tumor and targeted delivery of a cytotoxic payload.

Conclusion

The carbon-iodine bond in perylene systems is a powerful tool for the synthesis of a diverse range of functional molecules with significant potential in research and drug development. The high reactivity of this bond in various cross-coupling reactions allows for the introduction of a wide array of functionalities, enabling the fine-tuning of the photophysical and biological properties of the perylene scaffold. While further research is needed to establish comprehensive quantitative data for the reactivity of iodinated perylenes in all major cross-coupling reactions, the existing knowledge on aryl iodide chemistry provides a solid foundation for the development of novel perylene-based therapeutics and diagnostics. The strategic use of the C-I bond will undoubtedly continue to drive innovation in the design of next-generation materials for biomedical applications.

References

- 1. Evaluation of singlet oxygen generators of novel water-soluble perylene diimide photosensitizers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Evaluation of singlet oxygen generators of novel water-soluble perylene diimide photosensitizers - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. probiologists.com [probiologists.com]

- 9. Multicolor Tuning of Perylene Diimides Dyes for Targeted Organelle Imaging In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

luminescence and fluorescence quantum yield of 3-Iodoperylene

An In-depth Technical Guide on the Luminescence and Fluorescence Quantum Yield of 3-Iodoperylene

This guide provides a detailed overview of the photophysical properties of 3-Iodoperylene, with a specific focus on its fluorescence quantum yield. It is intended for researchers, scientists, and professionals in drug development who utilize fluorescent molecules as probes, labels, or active agents.

Introduction to 3-Iodoperylene

Perylene and its derivatives are a class of polycyclic aromatic hydrocarbons renowned for their exceptional photostability and high fluorescence quantum yields. These characteristics make them valuable in various applications, including organic light-emitting diodes (OLEDs), fluorescent probes, and molecular sensors. The introduction of a heavy atom like iodine into the perylene core, creating 3-Iodoperylene, can influence its photophysical properties, including intersystem crossing rates and fluorescence efficiency. Understanding the precise fluorescence quantum yield is critical for optimizing its use in these applications.

Quantitative Photophysical Data

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to the photons absorbed. For 3-Iodoperylene, the reported fluorescence quantum yield is significant, indicating it remains a highly emissive molecule despite the presence of a heavy iodine atom.

| Compound | Fluorescence Quantum Yield (Φf) | Solvent |

| 3-Iodoperylene | 0.85 | Ethanol |

Note: In the context of organic dyes like perylene derivatives at room temperature in solution, "luminescence" typically refers to fluorescence, as phosphorescence is often negligible due to quenching and less efficient intersystem crossing. The data presented here is for fluorescence.

Experimental Protocol: Determining Fluorescence Quantum Yield

The most common method for determining the fluorescence quantum yield of a compound is the comparative method, which involves referencing a standard with a known quantum yield.

Objective: To determine the fluorescence quantum yield of 3-Iodoperylene (the sample) by comparing its spectroscopic properties to a reference standard.

Materials:

-

3-Iodoperylene

-

A suitable fluorescence standard (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φf = 0.546)

-

Spectroscopic grade solvent (e.g., Ethanol)

-

Calibrated UV-Vis spectrophotometer

-

Calibrated spectrofluorometer

-

Volumetric flasks and precision pipettes

Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of 3-Iodoperylene in the chosen solvent (e.g., ethanol).

-

Prepare a stock solution of the reference standard in its appropriate solvent.

-

From the stock solutions, prepare a series of dilute solutions for both the sample and the standard. The absorbance of these solutions at the chosen excitation wavelength should be kept below 0.1 to minimize inner filter effects.

-

-

Absorbance Measurement:

-

Record the UV-Vis absorption spectra for all prepared solutions of the sample and the standard.

-

Determine the absorbance value at the excitation wavelength (λ_ex) that will be used for the fluorescence measurements. This wavelength should be chosen where both the sample and standard have sufficient absorbance.

-

-

Fluorescence Measurement:

-

Record the fluorescence emission spectra for all solutions of the sample and the standard.

-

The excitation wavelength (λ_ex) must be identical for all measurements.

-

Ensure experimental conditions (e.g., slit widths, temperature, cuvette path length) are kept constant throughout the measurements.

-

-

Data Analysis and Calculation:

-

Integrate the area under the fluorescence emission spectrum for both the sample and the standard. This gives the integrated fluorescence intensity (I).

-

Calculate the fluorescence quantum yield of the sample (Φ_s) using the following equation:

Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)

Where:

-

Φ is the fluorescence quantum yield.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

The subscript s denotes the sample (3-Iodoperylene).

-

The subscript r denotes the reference standard.

-

-

Visualized Workflows and Relationships

The following diagrams illustrate the experimental workflow for quantum yield determination and the fundamental photophysical processes involved.

Caption: Workflow for determining fluorescence quantum yield via the comparative method.

Caption: Relationship between photon absorption, fluorescence, and non-radiative decay.

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Using 3-Iodoperylene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of 3-iodoperylene as a key building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This methodology allows for the synthesis of a diverse range of 3-arylperylene derivatives, which are of significant interest in the development of novel organic electronic materials, fluorescent probes, and potential therapeutic agents.

Introduction

Perylene and its derivatives are a class of polycyclic aromatic hydrocarbons (PAHs) renowned for their exceptional photophysical properties, including high quantum yields and excellent photostability. The functionalization of the perylene core at the 3-position via carbon-carbon bond formation is a powerful strategy to modulate its electronic and steric characteristics, thereby fine-tuning its properties for specific applications. The Suzuki-Miyaura coupling reaction is a robust and versatile method for achieving this, offering a broad substrate scope and tolerance to a wide variety of functional groups.[1]

3-Iodoperylene is an ideal precursor for such transformations due to the high reactivity of the carbon-iodine bond in the oxidative addition step of the catalytic cycle, generally showing higher reactivity than the corresponding bromo- or chloro-derivatives.[2] This allows for milder reaction conditions and often leads to higher yields of the desired 3-arylperylene products.

Reaction Principle

The Suzuki-Miyaura coupling reaction facilitates the formation of a carbon-carbon single bond between an organohalide and an organoboron compound, catalyzed by a palladium(0) complex. The generally accepted catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4]

Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Data Presentation

The following table summarizes representative conditions and yields for Suzuki-Miyaura coupling reactions of various aryl iodides with arylboronic acids, providing an expected range for reactions involving 3-iodoperylene.

| Entry | Aryl Iodide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Iodobenzene | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 16 | >95 |

| 2 | 4-Iodotoluene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Dioxane/H₂O | 80 | 12 | 92 |

| 3 | 1-Iodonaphthalene | 2-Thienylboronic acid | PdCl₂(dppf) (2) | - | Cs₂CO₃ | DMF | 90 | 24 | 88 |

| 4 | 2-Iodothiophene | 3,5-Dimethylphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | K₂CO₃ | Toluene | 110 | 18 | 94 |

| 5 | 4-Iodoanisole | Phenylboronic acid | Pd(OAc)₂ (0.04) | Diisopropyl([1,1'-biphenyl]-2-yloxy)phosphine | Na₂CO₃ | H₂O | RT | 24 | 98[5] |

Experimental Protocols

Below is a detailed, representative protocol for the Suzuki-Miyaura coupling of 3-iodoperylene with an arylboronic acid. This protocol is based on established procedures for similar aryl iodides.[3][6]

Materials:

-

3-Iodoperylene

-

Arylboronic acid (e.g., Phenylboronic acid)

-

Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Triphenylphosphine (PPh₃) (if using Pd(OAc)₂)

-

Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)

-

Toluene or 1,4-Dioxane

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas

-

Standard laboratory glassware (Schlenk flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

Experimental Workflow:

Figure 2: A typical experimental workflow for the Suzuki coupling of 3-iodoperylene.

Procedure:

-

Glassware Preparation: A Schlenk flask equipped with a magnetic stir bar and a reflux condenser is assembled and dried under vacuum or in an oven. The system is then allowed to cool to room temperature under a stream of inert gas (argon or nitrogen).

-

Addition of Reagents: To the flask, add 3-iodoperylene (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

-

Inert Atmosphere: The flask is evacuated and backfilled with inert gas. This cycle is repeated three times to ensure an oxygen-free atmosphere.

-

Solvent Addition: Degassed solvent (e.g., a 4:1 mixture of toluene and water) is added to the flask via syringe. The volume should be sufficient to dissolve the reactants upon heating.

-

Catalyst Addition: The palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) is added to the reaction mixture. If using a catalyst precursor like Pd(OAc)₂, the appropriate ligand (e.g., PPh₃, 4-10 mol%) should also be added.

-

Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by taking small aliquots from the reaction mixture.

-

Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), the mixture is cooled to room temperature. Deionized water is added, and the aqueous layer is extracted three times with an organic solvent such as ethyl acetate or dichloromethane.

-

Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄ or MgSO₄, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 3-arylperylene derivative.

-

Characterization: The structure and purity of the final product should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Drug Development and Materials Science

The 3-arylperylene scaffold is a versatile platform for the development of new functional molecules. In materials science, these derivatives are explored as organic semiconductors, emitters in organic light-emitting diodes (OLEDs), and fluorescent sensors. In the realm of drug development, the perylene core can be functionalized to interact with biological targets. The introduction of various aryl groups via Suzuki coupling allows for the systematic exploration of structure-activity relationships (SAR) to optimize properties such as solubility, bioavailability, and target affinity. While direct applications of 3-iodoperylene derivatives in approved drugs are not yet established, the modification of complex natural products and the synthesis of novel heterocyclic systems often employ Suzuki coupling as a key step, highlighting its importance in medicinal chemistry.

Safety Precautions

-

Palladium catalysts and organic solvents should be handled in a well-ventilated fume hood.

-